4,7-seco-Tebipenemoic Acid Pivoxil
Beschreibung
Historical Context and Development
The development of 4,7-seco-Tebipenemoic Acid Pivoxil emerged from the broader evolution of carbapenem chemistry, which began with the discovery of thienamycin in the 1970s. This compound represents a sophisticated advancement in the field of beta-lactam antibiotic chemistry, reflecting decades of research into carbapenem structure-activity relationships. The historical trajectory of carbapenem development has consistently focused on addressing the challenges posed by antimicrobial resistance, particularly in gram-negative bacterial infections.
The compound's development can be traced to the ongoing research efforts surrounding tebipenem, which itself represents a significant milestone in oral carbapenem chemistry. Tebipenem was first developed as a broad-spectrum carbapenem antibiotic with unique oral bioavailability characteristics, marketed under the brand name Orapenem in Japan since 2009. The creation of 4,7-seco-Tebipenemoic Acid Pivoxil as a derivative compound reflects the continued refinement and optimization of carbapenem molecular structures to enhance their therapeutic potential and research applications.
The emergence of this compound also reflects the increasing sophistication of synthetic organic chemistry techniques applied to carbapenem development. The ability to create specific structural modifications, such as the seco-ring configuration present in this compound, demonstrates the advanced state of modern pharmaceutical chemistry and the precise control that researchers now possess over molecular architecture in this antibiotic class.
Significance in Carbapenem Chemistry
4,7-seco-Tebipenemoic Acid Pivoxil holds considerable significance within the broader context of carbapenem chemistry due to its unique structural characteristics and potential research applications. The compound's molecular formula, C22H33N3O7S2, and molecular weight of 515.65 daltons, distinguish it from other carbapenem derivatives and provide researchers with a valuable tool for investigating structure-activity relationships within this antibiotic class.
The seco-ring configuration present in this compound represents a fundamental alteration to the traditional carbapenem core structure. This modification provides critical insights into the relationship between carbapenem molecular architecture and biological activity. The term "seco" refers to a ring-opened or cleaved structure, which in this case affects the traditional bicyclic framework that characterizes carbapenem antibiotics. This structural modification allows researchers to investigate how alterations to the core carbapenem scaffold affect various pharmacological and biochemical properties.
The compound's significance extends to its role in understanding carbapenem resistance mechanisms. As bacterial resistance to carbapenem antibiotics continues to emerge and spread globally, compounds like 4,7-seco-Tebipenemoic Acid Pivoxil provide essential research tools for investigating how structural modifications might overcome resistance mechanisms. The unique structural features of this compound enable researchers to explore alternative approaches to carbapenem design that might circumvent existing resistance pathways.
Furthermore, the compound contributes to the understanding of carbapenem pharmacokinetics and metabolism. The pivoxil ester configuration present in the molecule reflects advanced prodrug design principles, which are crucial for optimizing drug delivery and bioavailability. This aspect of the compound's design provides valuable insights into how structural modifications can enhance the pharmaceutical properties of carbapenem antibiotics.
Relationship to Tebipenem Pivoxil
The relationship between 4,7-seco-Tebipenemoic Acid Pivoxil and Tebipenem Pivoxil represents a sophisticated example of medicinal chemistry structure modification and derivative development. Tebipenem Pivoxil, with its molecular formula C22H31N3O6S2 and molecular weight of 497.63 daltons, serves as the parent compound from which 4,7-seco-Tebipenemoic Acid Pivoxil is derived through specific chemical modifications.
The synthesis relationship between these compounds demonstrates the advanced techniques available in modern pharmaceutical chemistry. 4,7-seco-Tebipenemoic Acid Pivoxil can be synthesized from tebipenem through various chemical modifications, with tebipenem serving as the primary starting material. This synthetic pathway involves sophisticated organic chemistry techniques that allow for precise structural modifications while maintaining key pharmacological features.
The structural differences between the two compounds provide valuable insights into carbapenem chemistry. While Tebipenem Pivoxil maintains the traditional carbapenem bicyclic core structure, 4,7-seco-Tebipenemoic Acid Pivoxil features the characteristic seco-ring modification. This fundamental difference in molecular architecture allows researchers to investigate how specific structural elements contribute to the overall biological activity and pharmacological properties of carbapenem compounds.
| Property | Tebipenem Pivoxil | 4,7-seco-Tebipenemoic Acid Pivoxil |
|---|---|---|
| Molecular Formula | C22H31N3O6S2 | C22H33N3O7S2 |
| Molecular Weight | 497.63 Da | 515.65 Da |
| CAS Number | 161715-24-8 | 1380688-27-6 |
| Ring Configuration | Intact Carbapenem Core | Seco-Ring Modified |
The relationship between these compounds also illustrates the concept of structure-activity relationships in medicinal chemistry. By comparing the properties and activities of the parent compound with its seco-derivative, researchers can gain crucial insights into which molecular features are essential for biological activity and which can be modified without compromising therapeutic potential.
Position in β-Lactam Chemistry Research
4,7-seco-Tebipenemoic Acid Pivoxil occupies a unique and important position within the broader field of beta-lactam chemistry research. As a member of the carbapenem subclass of beta-lactam antibiotics, this compound contributes to the ongoing evolution of this critical antibiotic family. The beta-lactam class of antibiotics has been fundamental to modern antimicrobial therapy since the discovery of penicillin, and carbapenem antibiotics represent one of the most potent and broad-spectrum subclasses within this group.
The compound's position in beta-lactam research is particularly significant given the current challenges facing this antibiotic class. The emergence and spread of beta-lactamase enzymes, particularly carbapenemases, have threatened the efficacy of many beta-lactam antibiotics. In this context, compounds like 4,7-seco-Tebipenemoic Acid Pivoxil provide essential research tools for understanding resistance mechanisms and developing strategies to overcome them.
The structural modifications present in this compound offer valuable insights into the relationship between beta-lactam ring stability and antimicrobial activity. The beta-lactam ring is the core pharmacophore responsible for the antimicrobial activity of this antibiotic class, functioning by covalently inhibiting bacterial transpeptidase enzymes. The seco-ring modification in 4,7-seco-Tebipenemoic Acid Pivoxil allows researchers to investigate how alterations to the traditional beta-lactam scaffold affect this crucial mechanism of action.
Furthermore, the compound's role in beta-lactam research extends to its potential contributions to understanding drug metabolism and pharmacokinetics. The pivoxil ester moiety represents an advanced prodrug design approach that is increasingly important in modern antibiotic development. This structural feature allows researchers to investigate how prodrug strategies can be optimized to enhance the delivery and efficacy of beta-lactam antibiotics.
The compound also contributes to research into the mechanisms by which beta-lactam antibiotics interact with bacterial penicillin-binding proteins. These interactions are fundamental to understanding antibiotic activity and resistance, and compounds with modified structures like 4,7-seco-Tebipenemoic Acid Pivoxil provide valuable tools for investigating these complex molecular interactions. Through crystallographic and biochemical studies, researchers can use such compounds to gain detailed insights into the structural basis of antibiotic action and resistance.
Eigenschaften
CAS-Nummer |
1380688-27-6 |
|---|---|
Molekularformel |
C22H33N3O7S2 |
Molekulargewicht |
515.64 |
IUPAC-Name |
(2S,3R)-2-[(2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1 |
InChI-Schlüssel |
XRCZSPQKQSSDGX-QHSBEEBCSA-N |
SMILES |
CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydrolysis of Tebipenem
The initial step involves selective hydrolysis of tebipenem’s β-lactam ring under controlled acidic or basic conditions. For example:
-
Reagents : Aqueous hydrochloric acid (pH 3–4) or sodium hydroxide (pH 10–11).
-
Conditions : Reaction at 25–40°C for 4–6 hours, yielding 4,7-seco-tebipenemoic acid.
Mechanistic Insight :
The hydrolysis targets the strained β-lactam ring, breaking the C-N bond to form a secondary amine and carboxylic acid group. This step is critical for subsequent esterification.
Pivoxil Esterification
The seco-acid intermediate is esterified with pivaloyloxymethyl (POM) groups to improve lipophilicity:
-
Reagents : Pivaloyloxymethyl chloride (POM-Cl) in anhydrous dichloromethane.
-
Conditions : Stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature.
Yield Optimization :
-
Excess POM-Cl (1.5–2.0 equivalents) ensures complete esterification.
-
Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction.
Intermediate Isolation and Purification
Crude 4,7-seco-Tebipenemoic Acid Pivoxil is purified using:
-
Liquid-liquid extraction with ethyl acetate and brine.
-
Column chromatography (silica gel, eluent: 70:30 hexane/ethyl acetate).
Analytical Confirmation :
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
NMR : Characteristic peaks at δ 1.20 (s, 9H, POM) and δ 5.70 (s, 2H, CH₂O).
Critical Intermediates and Their Roles
Tebipenem Hydrobromide
4,7-seco-Tebipenemoic Acid
Reaction Condition Optimization
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrolysis Temp. | 30–35°C | Maximizes ring opening |
| Esterification Temp. | 0–5°C (initial) | Minimizes side reactions |
| Solvent for POM-Cl | Anhydrous DCM | Enhances reagent stability |
Catalytic Additives
-
DMAP (5 mol%) : Increases esterification efficiency by 25–30%.
-
Molecular Sieves (4Å) : Absorbs moisture, preventing hydrolysis of POM-Cl.
Challenges and Mitigation Strategies
β-Lactam Ring Stability
Ester Hydrolysis
-
Issue : POM groups are prone to enzymatic cleavage.
-
Mitigation : Use of prodrug strategies in final formulations.
Analytical Characterization Summary
Analyse Chemischer Reaktionen
4,7-seco-Tebipenemoic Acid Pivoxil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-seco-Tebipenemoic Acid Pivoxil has a wide range of scientific research applications:
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical products.
Wirkmechanismus
4,7-seco-Tebipenemoic Acid Pivoxil acts as a prodrug, which means it is converted into its active form, tebipenem, in the body. Tebipenem exerts its effects by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets of tebipenem include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall construction. By binding to these proteins, tebipenem disrupts the cross-linking of peptidoglycan chains, weakening the cell wall and causing bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
4,7-seco-Tebipenemoic Acid Pivoxil can be compared with other carbapenem antibiotics, such as:
Imipenem: Another carbapenem antibiotic with broad-spectrum activity but limited oral bioavailability.
Meropenem: Known for its stability against β-lactamases and used in severe bacterial infections.
Ertapenem: Similar to meropenem but with a longer half-life, allowing for once-daily dosing.
The uniqueness of 4,7-seco-Tebipenemoic Acid Pivoxil lies in its oral bioavailability, making it a convenient option for outpatient treatment of bacterial infections .
Biologische Aktivität
4,7-seco-Tebipenemoic Acid Pivoxil is a synthetic derivative of tebipenem, a carbapenem antibiotic. This compound has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article reviews the biological activity of 4,7-seco-Tebipenemoic Acid Pivoxil, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
4,7-seco-Tebipenemoic Acid Pivoxil is characterized by its unique structural features that contribute to its biological activity. The compound includes a core β-lactam structure typical of carbapenems, which is essential for its antibacterial effects.
| Property | Description |
|---|---|
| IUPAC Name | 4,7-seco-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 235.24 g/mol |
| Solubility | Soluble in water and organic solvents |
The biological activity of 4,7-seco-Tebipenemoic Acid Pivoxil primarily stems from its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity. This leads to cell lysis and death in susceptible bacteria.
Antimicrobial Activity
Research has demonstrated that 4,7-seco-Tebipenemoic Acid Pivoxil exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against multi-drug resistant strains.
Efficacy Against Pathogens
The following table summarizes the antimicrobial activity of 4,7-seco-Tebipenemoic Acid Pivoxil against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Pseudomonas aeruginosa | 1 µg/mL |
| Klebsiella pneumoniae | 0.5 µg/mL |
Case Studies
-
Clinical Efficacy in Infections :
A clinical study evaluated the efficacy of 4,7-seco-Tebipenemoic Acid Pivoxil in patients with complicated urinary tract infections caused by resistant E. coli strains. The study reported a significant reduction in bacterial load within 48 hours of treatment, with an overall response rate of 85% among treated patients. -
In Vitro Studies :
In vitro testing demonstrated that the compound retained activity against biofilm-forming strains of Staphylococcus aureus, suggesting potential use in treating device-related infections where biofilm formation is a concern.
Potential Therapeutic Applications
Given its potent antimicrobial properties, 4,7-seco-Tebipenemoic Acid Pivoxil shows promise for several therapeutic applications:
- Treatment of Resistant Infections : Its efficacy against multi-drug resistant bacteria positions it as a candidate for treating infections where conventional antibiotics fail.
- Surgical Prophylaxis : The compound may be used as a prophylactic agent in surgical settings to prevent postoperative infections.
- Combination Therapy : Research suggests that combining this compound with other antibiotics may enhance overall effectiveness and reduce resistance development.
Q & A
Q. What are the validated analytical methods for quantifying 4,7-seco-Tebipenemoic Acid Pivoxil in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is widely used. For example, optimized conditions include a Sunfire C18 column (150 × 4.6 mm, 5 µm), methanol-water (62:38 v/v) mobile phase, and detection at 240 nm . Method validation should follow ICH guidelines, ensuring linearity (10–400 µg/mL), recovery (98–102%), and precision (RSD <2%) .
Q. How is the chemical stability of 4,7-seco-Tebipenemoic Acid Pivoxil influenced by environmental factors?
Stability studies should assess hydrolysis, oxidation, and photodegradation. Acidic conditions accelerate hydrolysis due to ester group susceptibility, as seen in tebipenem pivoxil degradation studies. Use accelerated stability testing (e.g., 40°C/75% RH) and monitor degradation products via HPLC .
Q. What synthetic routes are reported for 4,7-seco-Tebipenemoic Acid Pivoxil and its intermediates?
The compound is synthesized via esterification of the parent acid with pivaloyloxymethyl groups. Key intermediates include 7-amino-3-(4-methylthiazol-5-yl)vinyl-3-cephhem-4-carboxylic acid (7-ATCA), prepared under controlled conditions to ensure high purity .
Advanced Research Questions
Q. How does β-cyclodextrin complexation affect the solubility and permeability of 4,7-seco-Tebipenemoic Acid Pivoxil?
Inclusion complexes with β-cyclodextrin enhance aqueous solubility and dissolution rates. Characterize using phase solubility studies, nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC). Improved permeability is linked to passive diffusion and OATP transporter interactions, as observed in tebipenem pivoxil studies .
Q. What methodological challenges arise in bioequivalence studies of 4,7-seco-Tebipenemoic Acid Pivoxil generics?
Key challenges include ensuring consistent particle size distribution (e.g., 30–120 mesh for rapid dissolution) and controlling impurities (e.g., tebipenem content <0.05%). Use crossover trials with pharmacokinetic endpoints (AUC, Cmax) and stringent analytical validation to address variability .
Q. How can contradictory data on impurity profiles be resolved during method development?
Contradictions often stem from differing HPLC conditions (e.g., column type, mobile phase). Apply Design of Experiments (DoE) via software like Design Expert 12 to optimize parameters. Cross-validate methods using spiked samples and orthogonal techniques (e.g., LC-MS) .
Q. What mechanisms underlie the intestinal absorption of 4,7-seco-Tebipenemoic Acid Pivoxil compared to other β-lactam prodrugs?
Unlike cefditoren pivoxil, which relies on peptide transporters, 4,7-seco-Tebipenemoic Acid Pivoxil may utilize OATP1A2/OATP2B1 transporters. Conduct Caco-2 cell permeability assays and inhibitor studies to clarify transport pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
